Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
CAS No.: 1352397-95-5
Cat. No.: VC11703299
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352397-95-5 |
|---|---|
| Molecular Formula | C9H8BrN3O2 |
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C9H8BrN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3 |
| Standard InChI Key | MNMVMQXBDHCZPZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C(C=NN12)Br)C(=O)OC |
| Canonical SMILES | CC1=CC(=NC2=C(C=NN12)Br)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 3-position, a methyl group at the 7-position, and a methyl ester at the 5-position. Key structural identifiers include:
| Property | Value | Source Citation |
|---|---|---|
| IUPAC Name | methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
| SMILES | CC1=CC(=NC2=C(C=NN12)Br)C(=O)OC | |
| InChI Key | MNMVMQXBDHCZPZ-UHFFFAOYSA-N | |
| Molecular Formula | ||
| Exact Mass | 268.975 g/mol | |
| Topological Polar Surface Area | 64.7 Ų |
The bromine atom at the 3-position enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the methyl ester group at the 5-position contributes to solubility and further functionalization . The planar pyrazolo[1,5-a]pyrimidine core facilitates π-π stacking interactions, which are critical in biological target binding .
Synthesis and Preparation Strategies
Traditional Multi-Step Synthesis
Conventional synthesis routes involve sequential bromination and esterification of pyrazolo[1,5-a]pyrimidine precursors. For example:
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Bromination: Reacting 7-methylpyrazolo[1,5-a]pyrimidine with (NBS) in introduces the bromine atom at the 3-position.
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Esterification: Treating the brominated intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) yields the methyl ester.
This method achieves moderate yields (50–65%) but requires rigorous purification due to byproduct formation.
One-Pot Oxidative Halogenation
A recent advancement utilizes a three-component reaction involving:
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5-Methyl-1H-pyrazol-3-amine (amino pyrazole),
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Enaminones (e.g., ),
The reaction proceeds via:
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Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine core.
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Oxidative Halogenation: oxidizes NaBr to generate bromine radicals, which substitute at the 3-position .
This method offers superior scalability (up to 80% yield) and operates under mild conditions in water, aligning with green chemistry principles .
Physical and Chemical Properties
Physicochemical Data
While experimental data for melting/boiling points remain unpublished, computational predictions suggest:
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LogP: 1.8 (indicating moderate lipophilicity).
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Water Solubility: Low (<1 mg/mL at 25°C) due to the hydrophobic aryl and ester groups.
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Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the ester group.
Reactivity Profile
The compound’s reactivity is dominated by:
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Nucleophilic Aromatic Substitution (SNAr): The 3-bromo group undergoes substitution with amines, thiols, or alkoxides to form derivatives.
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Ester Hydrolysis: Under basic conditions, the methyl ester converts to a carboxylic acid, enhancing water solubility.
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Electrophilic Substitution: The electron-rich pyrimidine ring reacts with electrophiles (e.g., nitronium ion) at the 2- or 6-positions.
Applications in Pharmaceutical Research
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are recognized as kinase inhibitors, particularly targeting adaptor-associated kinase 1 (AAK1), which regulates clathrin-mediated endocytosis . Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate serves as a precursor for AAK1 inhibitors, potentially modulating synaptic vesicle recycling and receptor trafficking .
Antibacterial and Anticancer Activity
Derivatives of this compound exhibit:
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Antibacterial Effects: Against Staphylococcus aureus (MIC = 8 µg/mL) via membrane disruption.
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Antiproliferative Activity: IC50 values of 2.7 µM against MCF-7 breast cancer cells by inducing apoptosis.
Comparative Analysis with Structural Analogs
The compound’s uniqueness is highlighted by comparing it to related pyrazolo[1,5-a]pyrimidines:
| Compound Name | CAS Number | Key Differences | Biological Activity |
|---|---|---|---|
| 3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine | N/A | Ethyl vs. methyl at 7-position | Enhanced kinase inhibition |
| Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | 1823500-24-8 | Ethyl ester vs. methyl ester | Higher metabolic stability |
| 3-Bromo-7-chloro-6-ethylpyrazolo[1,5-a]pyrimidine | 885720-87-6 | Chlorine at 7-position | Reduced solubility |
The methyl ester in the target compound balances lipophilicity and metabolic stability, making it preferable for drug design.
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